molecular formula C20H13ClF3N3O2 B2891998 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one CAS No. 1023488-59-6

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one

Cat. No.: B2891998
CAS No.: 1023488-59-6
M. Wt: 419.79
InChI Key: CJYFXNUEFFZPLP-UHFFFAOYSA-N
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Description

The compound 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one is a synthetic molecule that features a complex structure composed of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one typically involves a multi-step process, starting with the preparation of the essential building blocks. Key steps include:

  • Formation of the pyridine derivative: : The pyridine ring containing a trifluoromethyl group and a chloro substituent is synthesized through halogenation and trifluoromethylation reactions under controlled conditions.

  • Coupling reaction: : The pyridine derivative is coupled with a phenol group via nucleophilic aromatic substitution (SNAr) reaction, creating the pyridyloxyphenyl intermediate.

  • Quinazolinone ring formation: : The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazolinone ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis techniques while ensuring cost-effectiveness and process efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent choice, and catalyst use, is crucial. Continuous flow reactors and automated synthesis platforms are often employed to enhance production yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially altering its functional groups and enhancing its reactivity.

  • Reduction: : Reduction of the compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, which may target specific functional groups and modify the molecule's properties.

  • Substitution: : Halogenated compounds often undergo substitution reactions, where the chloro substituent may be replaced by other groups (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used, leading to derivatives with potentially enhanced biological activity or novel chemical properties.

Scientific Research Applications

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: finds applications in various fields of scientific research:

Chemistry

  • Organic synthesis: : Used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

  • Catalysis: : Acts as a ligand in coordination chemistry, facilitating catalytic processes.

Biology

  • Biochemical assays: : Utilized in studies to investigate biochemical pathways and interactions within cells.

  • Enzyme inhibition: : Examined for its potential to inhibit specific enzymes, aiding in understanding enzyme-substrate interactions.

Medicine

  • Drug development: : Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

Industry

  • Material science: : Incorporated into the development of new materials with desirable properties, such as improved durability or chemical resistance.

  • Agricultural chemistry: : Evaluated for its use in pesticides or herbicides due to its bioactivity.

Mechanism of Action

The mechanism by which 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one exerts its effects typically involves binding to molecular targets, such as proteins or enzymes, disrupting their normal function. The compound may interact with specific pathways, such as signal transduction or metabolic routes, altering cellular processes and producing a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Chloro-2-fluorophenyl)phenyl)-1,2,3-trihydroquinazolin-4-one: : Shares a similar quinazolinone core but differs in substituent groups, affecting its reactivity and applications.

  • 2-(4-(3-Bromo-5-methyl-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: : Differently substituted pyridyloxyphenyl ring, leading to altered biological and chemical properties.

Uniqueness

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one: stands out due to its specific combination of functional groups, which confer unique reactivity patterns and biological activities not observed in closely related compounds.

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Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O2/c21-15-9-12(20(22,23)24)10-25-19(15)29-13-7-5-11(6-8-13)17-26-16-4-2-1-3-14(16)18(28)27-17/h1-10,17,26H,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYFXNUEFFZPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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